molecular formula C11H11N3O3S B3402859 N1-(isoxazol-3-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide CAS No. 1060350-29-9

N1-(isoxazol-3-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B3402859
CAS No.: 1060350-29-9
M. Wt: 265.29 g/mol
InChI Key: JIMOYSJNWALCKT-UHFFFAOYSA-N
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Description

N1-(isoxazol-3-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide is a compound that features both isoxazole and thiophene rings. These heterocyclic structures are known for their significant roles in various biochemical processes and their incorporation into new chemical entities by medicinal chemists. The compound’s unique structure makes it a subject of interest in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide typically involves the formation of isoxazole and thiophene derivatives followed by their coupling through an oxalamide linkage. One common method involves the use of chalcones catalyzed by NaOH in PEG-400 as a green solvent . This method is efficient and environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: Both the isoxazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the isoxazole ring can produce isoxazolines.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.

    Medicine: Its potential antimicrobial and anticancer properties are being explored

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The isoxazole and thiophene rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(isoxazol-3-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide is unique due to the combination of isoxazole and thiophene rings in its structure. This dual functionality allows it to interact with a broader range of biological targets compared to compounds containing only one of these rings.

Properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-(2-thiophen-3-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c15-10(11(16)13-9-2-5-17-14-9)12-4-1-8-3-6-18-7-8/h2-3,5-7H,1,4H2,(H,12,15)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMOYSJNWALCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1NC(=O)C(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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